molecular formula C7H7BrN4S B13290789 1-[(4-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine

1-[(4-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B13290789
M. Wt: 259.13 g/mol
InChI Key: SBMATOITQOOPOH-UHFFFAOYSA-N
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Description

1-[(4-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine is a chemical compound that features a brominated thiophene ring attached to a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the following steps:

    Formation of the Bromothiophene Intermediate: The starting material, 4-bromothiophene, is prepared through bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Alkylation: The bromothiophene intermediate is then subjected to alkylation with a suitable alkylating agent to introduce the methyl group.

    Click Chemistry: The final step involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form the triazole ring. This reaction typically uses copper sulfate and sodium ascorbate as catalysts.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the sulfur atom in the thiophene ring.

    Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-[(4-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers and other materials to enhance their electronic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in biochemical assays to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of 1-[(4-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and other interactions, while the bromothiophene moiety can engage in π-π stacking and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Bromothiophen-2-yl)methyl]pyrrolidine
  • N-(4-Bromophenyl)-1-(3-bromothiophen-2-yl)methanimine
  • (4-Bromothiophen-2-yl)methanol

Uniqueness

1-[(4-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine is unique due to the presence of both a brominated thiophene ring and a triazole moiety. This combination imparts distinct electronic and steric properties, making it a versatile building block for various applications. The triazole ring provides stability and the potential for click chemistry, while the bromothiophene ring offers opportunities for further functionalization through substitution and coupling reactions.

Properties

Molecular Formula

C7H7BrN4S

Molecular Weight

259.13 g/mol

IUPAC Name

1-[(4-bromothiophen-2-yl)methyl]triazol-4-amine

InChI

InChI=1S/C7H7BrN4S/c8-5-1-6(13-4-5)2-12-3-7(9)10-11-12/h1,3-4H,2,9H2

InChI Key

SBMATOITQOOPOH-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1Br)CN2C=C(N=N2)N

Origin of Product

United States

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